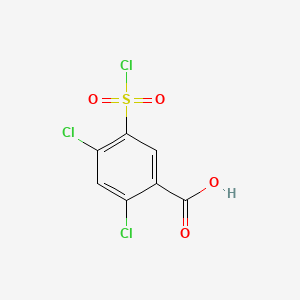

2,4-dichloro-5-chlorosulfonyl-benzoic acid

Description

Significance of Chlorosulfonyl Moieties in Organic Synthesis

The chlorosulfonyl (-SO₂Cl) group is a powerful and versatile functional group in organic synthesis. Its high reactivity stems from the sulfur atom being bonded to two electronegative oxygen atoms and a chlorine atom, making it a strong electrophile. cymitquimica.com This reactivity allows it to readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. sigmaaldrich.comtandfonline.comguidechem.com

One of the most common and significant reactions involving the chlorosulfonyl moiety is its reaction with primary and secondary amines to form sulfonamides. sigmaaldrich.comlibretexts.org This reaction is fundamental in medicinal chemistry for creating complex molecules with specific biological activities. sigmaaldrich.com The resulting sulfonamide linkage is robust and can be crucial for the binding of a molecule to its biological target. sigmaaldrich.com Furthermore, the chlorosulfonyl group's reactivity can be controlled, often allowing it to react selectively in the presence of other functional groups. tcichemicals.com This selectivity is a key reason for its widespread use as a building block in the synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.com

Overview of Benzoic Acid Derivatives in Advanced Chemical Research

Benzoic acid and its derivatives are a broad class of organic compounds that are fundamental in various areas of chemical research, including pharmaceuticals, agrochemicals, and materials science. ontosight.ai The presence of the carboxylic acid group on a benzene (B151609) ring provides a scaffold that can be readily modified to produce a vast array of molecules with diverse properties. ontosight.ai

In medicinal chemistry, benzoic acid derivatives have been investigated for a wide range of potential therapeutic applications. ontosight.ai Researchers have synthesized and tested numerous derivatives for activities including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of a molecule's electronic and steric properties, which in turn can influence its biological activity and pharmacokinetic profile. The synthesis of these derivatives often involves multi-step processes to introduce specific functional groups onto the benzoic acid backbone. ontosight.aiacs.org Their importance is highlighted by their role not only as active pharmaceutical ingredients but also as key intermediates in the synthesis of other complex drugs. ontosight.ai

Physicochemical Properties of 2,4-dichloro-5-chlorosulfonyl-benzoic acid

This compound presents as a solid and is characterized by its high reactivity, primarily due to the electrophilic nature of the chlorosulfonyl group. cymitquimica.com It is soluble in polar organic solvents and shows moderate stability under standard conditions. cymitquimica.com

| Property | Value |

| CAS Number | 3740-18-9 |

| Molecular Formula | C₇H₃Cl₃O₄S |

| Molecular Weight | 297.52 g/mol |

| Appearance | Solid |

| Synonyms | 3-Carboxy-4,6-dichlorobenzenesulfonyl chloride, 5-Carboxy-2,4-dichlorobenzenesulfonyl chloride, Benzoic acid, 2,4-dichloro-5-(chlorosulfonyl)- |

Role as a Chemical Intermediate

The primary application of this compound in research and industry is as a crucial intermediate for the synthesis of more complex molecules, particularly pharmacologically active sulfonamides.

Synthesis of Furosemide (B1674285)

A prominent example of its application is in the synthesis of the diuretic drug furosemide. The synthesis process involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to produce this compound. chegg.com This intermediate is then typically subjected to ammonolysis, where the chlorosulfonyl group is converted to a sulfonamide group (-SO₂NH₂) by reacting it with ammonia (B1221849). google.comgoogle.com The resulting compound, 2,4-dichloro-5-sulfamoylbenzoic acid, is a key precursor to furosemide. patsnap.com Subsequent reaction with furfurylamine (B118560) leads to the formation of furosemide. chegg.comgoogle.com

Synthesis of Other Biologically Active Molecules

Beyond its role in furosemide synthesis, this compound serves as a precursor for other molecules of interest. Its derivatives have been explored for their potential as herbicides and insecticides in the agrochemical industry. ontosight.ai For instance, it can be utilized in the preparation of sulfonylurea herbicides. ontosight.ai The reactivity of the chlorosulfonyl group allows for its substitution with various nucleophiles, enabling the creation of a diverse library of derivatives for biological screening.

Key Chemical Reactions

The chemistry of this compound is dominated by the reactivity of its chlorosulfonyl group.

Nucleophilic Substitution : The chlorosulfonyl group is highly susceptible to attack by nucleophiles. This is the key step in the synthesis of sulfonamides (with amines), sulfonate esters (with alcohols), and other derivatives. The electron-withdrawing nature of the two chlorine atoms on the benzene ring further enhances the reactivity of this group.

Reduction : The compound can be reduced to yield 2,4-dichlorobenzoic acid using appropriate reducing agents.

Hydrolysis : In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid. libretexts.org

The reaction with amines to form sulfonamides is particularly noteworthy. This reaction, often a variant of the Hinsberg test, proceeds by the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUNAIYDVXJQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190841 | |

| Record name | 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3740-18-9 | |

| Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L32EB53ZN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dichloro 5 Chlorosulfonyl Benzoic Acid and Its Precursors

Strategies for Aromatic Chlorosulfonation of Dichlorobenzoic Acids

The introduction of a chlorosulfonyl group onto the aromatic ring of dichlorobenzoic acids is a key transformation in the synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid. This electrophilic aromatic substitution reaction is influenced by the choice of sulfonating agent, catalysts, and reaction parameters.

Chlorosulfonation using Chlorosulfonic Acid

The direct chlorosulfonation of 2,4-dichlorobenzoic acid is commonly achieved using chlorosulfonic acid (ClSO₃H). pageplace.dechegg.comchegg.com This process involves treating 2,4-dichlorobenzoic acid with an excess of chlorosulfonic acid to introduce the -SO₂Cl group at the 5-position of the benzene (B151609) ring. The high reactivity of the chlorosulfonyl group makes the resulting compound a versatile intermediate for further chemical transformations, such as nucleophilic substitution reactions. ontosight.ai

The reaction of aromatic compounds with chlorosulfonic acid initially produces the corresponding sulfonic acids, which then react with excess chlorosulfonic acid to yield sulfonyl chlorides. researchgate.net This method has been widely applied to prepare sulfonated derivatives of various aromatic compounds, including benzoic acid. researchgate.net

Catalytic Approaches in Chlorosulfonation

The efficiency of the chlorosulfonation reaction can be enhanced through the use of catalysts. google.com Catalysts such as sulfuric acid, iron trichloride, and zinc dichloride have been employed to facilitate the reaction. google.comgoogle.com For instance, the synthesis process can involve the reaction of a 2,4-dichlorobenzyl derivative with chlorosulfonic acid in the presence of a catalyst like sulfuric acid. google.com Another approach utilizes sodium sulfate (B86663) as a catalyst in the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid, with N-methylpyrrolidone (NMP) serving as the solvent. patsnap.comgoogle.com The use of a catalyst can improve reaction rates and yields.

Reaction Conditions and Optimization for Chlorosulfonation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction temperature, reaction time, and the molar ratio of reactants.

One documented procedure involves heating a mixture of a 2,4-dichlorobenzyl precursor and chlorosulfonic acid to 135°C for 4 hours. After the reaction, the mixture is cooled and then added to ice water to precipitate the product, which is then filtered and washed. Variations in the amount of chlorosulfonic acid and the reaction temperature have been explored to optimize the yield. google.com For example, reaction temperatures may range from 130-150°C with reaction times of 1-6 hours. google.comgoogle.com The molar ratio of the starting material to chlorosulfonic acid and catalyst is also a critical factor, with ratios of 1:4-10:0.7-1.0 being reported. google.comgoogle.com

Another set of optimized conditions for the chlorosulfonation of 2,4-dichlorobenzoic acid suggests a molar ratio of 3.5:1 (chlorosulfonic acid to dichlorobenzoic acid) at a temperature of 130–140°C for 3.5 hours. Post-reaction, the product is typically isolated by quenching the reaction mixture in ice water, followed by filtration and washing. google.com

Table 1: Summary of Reaction Conditions for Chlorosulfonation

| Precursor | Reagent | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Precursor:Reagent:Catalyst) |

|---|---|---|---|---|---|

| 2,4-dichlorotrichlorobenzyl | Chlorosulfonic Acid | Sulfuric Acid | 135 | 4 | 1:7.8:0.7 (approx.) |

| 2,4-dichlorotrichlorobenzyl | Chlorosulfonic Acid | Sulfuric Acid | 145 | 2 | 1:7.8:0.7 (approx.) |

| 2,4-dichlorobenzoic acid | Chlorosulfonic Acid | Sodium Sulfate | 145 | 5 | - |

| 2,4-dichlorobenzoic acid | Chlorosulfonic Acid | - | 130-140 | 3.5 | 1:3.5:- |

Precursor Synthesis and Halogenation Reactions

Derivatization of 2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid itself can be prepared from 2,4-dichlorotoluene (B165549) through oxidation. researchgate.netgoogle.com One method involves the liquid-phase air oxidation of 2,4-dichlorotoluene in the presence of a Co-Mn-Br catalyst system, typically in a lower fatty acid solvent like acetic acid at temperatures between 100-220°C. google.com Another approach describes the air oxidation of 2,4-dichlorotoluene using an improved Co-Mn salts complex catalyst without a solvent, which is presented as an environmentally friendlier alternative. researchgate.net

Further derivatization of 2,4-dichlorobenzoic acid is a key step in some synthetic routes. For example, it can be reacted with other compounds to form more complex intermediates before the chlorosulfonation step.

Selective Halogenation Strategies

Selective halogenation is a fundamental strategy in organic synthesis to introduce halogen atoms at specific positions on an aromatic ring. While the primary focus of this article is on a pre-halogenated starting material, the principles of selective halogenation are relevant to the broader context of synthesizing substituted benzoic acids.

Directing groups play a crucial role in controlling the regioselectivity of halogenation on an aromatic ring. rsc.org For instance, the carboxylic acid group in benzoic acid is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the existing chloro substituents on 2,4-dichlorobenzoic acid will dictate the position of further substitution, such as the chlorosulfonation at the 5-position.

Recent advancements in C-H functionalization have provided efficient methods for forming C-X (where X is a halogen) bonds with high regioselectivity. rsc.org These methods often employ directing groups to guide the halogenation to a specific C-H bond. While not directly applied in the final chlorosulfonation step for this compound, these strategies are vital for the synthesis of specifically substituted precursors.

Purification Techniques for Intermediate Compounds

The synthesis of this compound involves several intermediate compounds that require purification to ensure the high quality and purity of the final product. The control of impurities, particularly positional isomers, is critical and often begins with the purification of the initial precursors. acs.org Various techniques, including salt formation, distillation, centrifugation, and recrystallization, are employed to purify these intermediates.

A primary precursor, 2,4-dichlorobenzoic acid (DCBA) , often contains positional isomer impurities from its synthesis, which involves the dichlorination of toluene. acs.org A highly effective method for removing these isomers involves the formation of a salt with (±)-α-methylbenzylamine. acs.orgacs.org This process is operationally straightforward and utilizes inexpensive and benign materials. acs.org The 2,4-dichlorobenzoic acid is dissolved in a solvent like isopropyl alcohol and heated, after which (±)-α-methylbenzylamine is added to form the salt as a slurry. acs.org The salt is then isolated by filtration. acs.org To recover the purified acid, the salt is dissolved in a mixture of water and methanol, heated, and then acidified with concentrated hydrochloric acid (HCl) to a pH below 2.0. acs.orgacs.org This causes the purified 2,4-dichlorobenzoic acid to precipitate, after which it can be isolated by filtration, washed with water, and dried. acs.orgacs.org This technique has been shown to reduce the levels of positional isomer impurities to below 0.05%. acs.orgresearchgate.net

Another key intermediate, 2,4-dichlorobenzoyl chloride , can be purified through reduced-pressure distillation. google.com This method is suitable for separating the desired product from less volatile impurities or unreacted starting materials from its synthesis, such as the acylation of 2,4-dichlorobenzoic acid with thionyl chloride. google.comguidechem.com After the initial reaction and evaporation of excess thionyl chloride, the resulting crude product is distilled under reduced pressure to yield the purified 2,4-dichlorobenzoyl chloride. google.com

The direct precursor to the final compound, This compound (also referred to as 2,4-dichloro-5-carboxybenzenesulfonyl chloride), is obtained after the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid. google.compatsnap.com The initial purification of this intermediate from the reaction mixture can be achieved through centrifugation to separate the solid product from the solvent. patsnap.com Following ammonolysis and acidification to produce the crude 2,4-dichloro-5-sulfamoylbenzoic acid , further purification is necessary. google.comgoogle.com This crude product is refined by dissolving it in a solvent such as ethanol (B145695) or a 10% alcoholic acid aqueous solution and heating the mixture. google.comgoogle.com Activated carbon is often added to decolorize the solution. google.comgoogle.com After hot filtration to remove the activated carbon, the filtrate is cooled to induce recrystallization, yielding the purified product which is then isolated by filtration and dried. google.comgoogle.com

The purification data for these key intermediates are summarized in the tables below.

Table 1: Purification of 2,4-Dichlorobenzoic Acid

| Method | Reagents/Solvents | Key Steps | Resulting Purity |

|---|

Table 2: Purification of Other Key Intermediates

| Intermediate Compound | Method | Reagents/Solvents | Key Steps |

|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | Reduced-Pressure Distillation | N/A | 1. Heat crude product under vacuum. 2. Collect the fraction that distills at the correct temperature/pressure. |

| This compound | Centrifugation | N/A | 1. Cool the reaction mixture. 2. Centrifuge to separate the solid product from the solvent. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorobenzoic acid |

| Toluene |

| (±)-α-methylbenzylamine |

| Isopropyl alcohol |

| Methanol |

| Hydrochloric acid |

| 2,4-Dichlorobenzoyl chloride |

| Thionyl chloride |

| 2,4-dichloro-5-carboxybenzenesulfonyl chloride |

| Chlorosulfonic acid |

| 2,4-dichloro-5-sulfamoylbenzoic acid |

| Ethanol |

Chemical Reactivity and Derivatization Pathways of 2,4 Dichloro 5 Chlorosulfonyl Benzoic Acid

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the foundation for the derivatization of 2,4-dichloro-5-chlorosulfonyl-benzoic acid. ontosight.ai

The mechanism of nucleophilic substitution at a sulfonyl sulfur atom is notably more intricate than the well-understood substitutions at a saturated carbon atom. nih.gov Extensive research on arenesulfonyl chlorides has provided significant insight into these pathways. Kinetic investigations, isotopic labeling, and product analysis have been instrumental in elucidating the reaction mechanisms. scholaris.ca

Studies involving the exchange of chloride ions in various arenesulfonyl chlorides have shown that the reaction is second-order. nih.govnih.gov This finding, along with theoretical studies using density functional theory (DFT), supports a concerted SN2 mechanism that proceeds through a single transition state. nih.govnih.gov This is distinct from the reaction with fluoride (B91410) nucleophiles, which has been shown to follow an addition-elimination (A-E) mechanism involving the formation of a hypervalent sulfur intermediate (a difluorosulfurandioxide). nih.govnih.gov

Table 1: Mechanistic Comparison of Nucleophilic Substitution at Arenesulfonyl Chloride

| Nucleophile | Proposed Mechanism | Key Features |

|---|---|---|

| Chloride (Cl⁻) | SN2 | Second-order kinetics; single transition state. nih.govnih.gov |

The rate and feasibility of nucleophilic substitution at the sulfonyl chloride center are strongly governed by both electronic and steric factors originating from the substituents on the aromatic ring.

Electronic Effects: The electrophilicity of the sulfur atom is a key determinant of reactivity. Kinetic data from chloride-chloride exchange reactions in a series of meta- and para-substituted arenesulfonyl chlorides correlate well with the Hammett equation, yielding a positive rho (ρ) value of +2.02. nih.govnih.gov A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring. These groups stabilize the developing negative charge in the SN2 transition state, making the sulfur center more amenable to nucleophilic attack. In the case of this compound, the two chlorine atoms and the carboxylic acid group act as electron-withdrawing groups, thereby activating the sulfonyl chloride moiety for substitution.

Steric Effects: The role of steric hindrance in these reactions can be non-intuitive. While large groups near a reaction center typically slow down SN2 reactions, studies on ortho-alkyl substituted benzenesulfonyl chlorides have revealed an unexpected rate enhancement. nih.gov This phenomenon, sometimes referred to as "steric acceleration," is thought to arise from the relief of steric strain in the ground state as the molecule moves towards the trigonal bipyramidal geometry of the transition state. nih.gov DFT calculations and X-ray data suggest this increased reactivity is primarily due to a strained and sterically compressed structure in the reactant molecule. nih.govnih.gov

Synthesis of Sulfonamide Derivatives

One of the most significant applications of this compound is as a precursor for the synthesis of sulfonamides, a class of compounds with diverse applications.

The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental and widely used method for forming a sulfonamide bond. ekb.egresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the amine or aniline (B41778) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This process results in the formation of a new sulfur-nitrogen bond and the elimination of hydrogen chloride (HCl). rsc.org

To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the HCl byproduct. researchgate.netnih.gov This reaction has been employed to synthesize a variety of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives by treating the parent sulfonyl chloride with a panel of corresponding anilines and amines. nih.gov

In response to the environmental impact of traditional organic synthesis, several green chemistry methodologies have been developed for the synthesis of sulfonamides. sci-hub.semdpi.com These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

One prominent green approach is the use of water as the reaction solvent, often in combination with an inorganic base like sodium carbonate to act as the acid scavenger. sci-hub.semdpi.com This procedure simplifies the work-up process, as the desired sulfonamide product often precipitates from the aqueous solution and can be isolated by simple filtration, leading to high yields and purity. sci-hub.se

Microwave-assisted synthesis represents another powerful green technique. rsc.org The sulfonylation of amines can be carried out rapidly and efficiently under solvent-free and catalyst-free conditions using microwave irradiation. This high-energy input is believed to activate the sulfonyl chloride group, enhancing its susceptibility to nucleophilic attack and dramatically reducing reaction times from hours to minutes. rsc.org

Table 2: Comparison of Reaction Times and Yields for Microwave-Assisted Sulfonylation of Various Amines with p-Toluenesulfonyl Chloride

| Amine | Time (min) | Yield (%) |

|---|---|---|

| Aniline | 3 | 97 |

| 4-Methylaniline | 2.5 | 95 |

| 4-Methoxyaniline | 5 | 92 |

| 4-Chloroaniline | 3 | 93 |

| Benzylamine | 3 | 89 |

| Pyrrolidine | 1.5 | 88 |

Data adapted from a study on microwave-assisted N-sulfonylation reactions, demonstrating the efficiency of the green chemistry approach. rsc.org

Key factors for optimization include the choice of base, solvent, temperature, and order of reagent addition. acs.orgnih.gov For instance, while organic bases are effective, the resulting ammonium (B1175870) salt byproducts can sometimes co-precipitate with the product, complicating purification. nih.gov The use of aqueous inorganic bases can circumvent this issue. mdpi.com

In syntheses involving substrates with multiple reactive sites, chemoselectivity is a major challenge. Flow chemistry has emerged as a valuable tool for optimization, as the precise control over mixing and temperature in a continuous reactor can significantly enhance selectivity compared to conventional batch processes. nih.gov For molecules that are sensitive to the harsh reagents often used to generate sulfonyl chlorides (e.g., SOCl₂ or POCl₃), milder, late-stage functionalization strategies are being developed. nih.gov One such method involves the activation of a pre-existing primary sulfonamide using a pyrylium (B1242799) salt, converting it back into a reactive sulfonyl chloride equivalent under gentle conditions, ready for coupling with a new nucleophile. nih.gov

Formation of Other Sulfonyl-Containing Compounds

The chlorosulfonyl group (-SO₂Cl) of this compound is a highly reactive electrophilic center, making it a versatile functional group for the synthesis of various sulfonyl-containing derivatives. ontosight.aicymitquimica.com This reactivity is primarily exploited through nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond with the sulfur atom. ontosight.ai This pathway is fundamental in synthesizing a range of compounds, particularly sulfonamides, which are significant intermediates in the pharmaceutical industry. patsnap.com

The most prominent derivatization is its conversion into a sulfonamide. Specifically, the reaction with ammonia (B1221849), known as ammonolysis, yields 2,4-dichloro-5-sulfamoylbenzoic acid. google.comgoogle.com This transformation is a key step in the synthesis of certain diuretic drugs. patsnap.com The process typically involves treating the sulfonyl chloride with an ammonia source, such as ammonia water, followed by acidification to isolate the final product. patsnap.comgoogle.comgoogle.com Research outlined in patent literature details the conditions for this conversion, achieving high yields and purity suitable for industrial production. google.comgoogle.com

The reaction involves the nucleophilic attack of ammonia on the sulfur atom of the chlorosulfonyl group. This is followed by the elimination of hydrogen chloride (HCl), which is neutralized by the basic conditions of the reaction, to form the sulfonamide linkage. Subsequent acidification protonates the carboxylic acid group and precipitates the product. google.comgoogle.com

Detailed findings from synthetic processes are summarized in the table below, illustrating a typical reaction pathway for the formation of 2,4-dichloro-5-sulfamoylbenzoic acid.

Table 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

| Reactant | Reagent | Key Steps | Product Yield | Reference |

|---|

While the formation of sulfonamides via ammonolysis or reaction with primary/secondary amines is the most extensively documented pathway, the reactivity of the chlorosulfonyl group allows for the synthesis of other derivatives. mdpi.com Based on the general reactivity of sulfonyl chlorides, reaction with alcohols or phenols in the presence of a base would lead to the formation of corresponding sulfonate esters. This versatility makes this compound a valuable intermediate for creating a diverse library of sulfonyl-containing compounds. ontosight.ai

Spectroscopic and Structural Characterization of 2,4 Dichloro 5 Chlorosulfonyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2,4-dichloro-5-chlorosulfonyl-benzoic acid is expected to be relatively simple, showing signals only for the two remaining protons on the aromatic ring. The highly substituted nature of the benzene (B151609) ring leaves protons at the C-3 and C-6 positions. Due to the strong electron-withdrawing effects of the two chlorine atoms, the sulfonyl chloride group, and the carboxylic acid group, these protons are significantly deshielded and would appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm.

The proton at C-6 is flanked by a chlorine atom and the chlorosulfonyl group, while the proton at C-3 is positioned between two chlorine atoms. This difference in the electronic environment would result in two distinct signals. Given their meta-relationship to each other (separated by three bonds), a small coupling constant (⁴J H-H) might be expected, but it is often unresolved, leading to the appearance of two distinct singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 8.2 | Singlet (s) |

| H-6 | 7.8 - 8.5 | Singlet (s) |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are influenced by the attached functional groups. The carboxylic acid carbon (C-7) is expected to be the most downfield signal. The aromatic carbons directly bonded to the electron-withdrawing chlorine (C-2, C-4), sulfonyl chloride (C-5), and carboxylic acid (C-1) groups will also be shifted downfield, while the carbons bearing hydrogen atoms (C-3, C-6) will appear at relatively higher field within the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 135 - 140 |

| C-3 | 128 - 133 |

| C-4 | 138 - 143 |

| C-5 | 133 - 138 |

| C-6 | 125 - 130 |

| C=O (Carboxyl) | 165 - 170 |

While the parent compound lacks fluorine, ¹⁹F NMR is a powerful technique for characterizing fluorinated analogs due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. For a related compound like 2,4-dichloro-5-fluorobenzoic acid, the ¹⁹F NMR spectrum would show a single resonance. nih.gov The chemical shift of this fluorine signal would be highly sensitive to its electronic environment on the aromatic ring. Studies on various fluorobenzoic acids have shown that the position of the fluorine atom and the nature of other substituents significantly influence its chemical shift. nih.gov For instance, in a study of o-, m-, and p-fluorobenzoates, the free species showed chemical shifts of 6.0, 8.2, and 11.9 ppm, respectively. nih.gov The fluorine atom would also exhibit coupling to the adjacent aromatic protons (H-3 and H-6), providing further structural confirmation. This technique is particularly useful in tracking the synthesis and reactions of such fluorinated derivatives. arkat-usa.org

Vibrational Spectroscopy (IR, FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its three main functional components. One source indicates strong S=O stretching bands appear between 1360–1180 cm⁻¹.

Carboxylic Acid Group: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration typically appears as a strong, sharp band around 1700-1720 cm⁻¹ for the dimeric form.

Sulfonyl Chloride Group: This group is characterized by two strong absorption bands corresponding to asymmetric and symmetric S=O stretching vibrations, typically found near 1375 cm⁻¹ and 1180 cm⁻¹, respectively.

Chloro-Aromatic System: C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch (dimer) | 1720 - 1700 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |

| Sulfonyl Chloride | S=O asymmetric stretch | ~1375 | Strong |

| Sulfonyl Chloride | S=O symmetric stretch | ~1180 | Strong |

| Aryl-Chloride | C-Cl stretch | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental formula. The molecular formula of this compound is C₇H₃Cl₃O₄S, with a calculated molecular weight of approximately 289.52 g/mol . nih.gov

The electron ionization (EI) mass spectrum is expected to show a complex molecular ion (M⁺) peak cluster due to the isotopic abundance of the three chlorine atoms (³⁵Cl and ³⁷Cl). This would result in characteristic peaks at m/z corresponding to M, M+2, M+4, and M+6 with predictable relative intensities.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places.

Common fragmentation pathways for this molecule would likely involve the initial loss of neutral or radical species:

Loss of a chlorine radical from the sulfonyl chloride group ([M - Cl]⁺).

Loss of a hydroxyl radical from the carboxylic acid group ([M - OH]⁺).

Loss of the entire carboxyl group ([M - COOH]⁺).

Cleavage of the C-S bond to lose the •SO₂Cl radical.

General fragmentation patterns of aromatic carboxylic acids often involve the loss of •OH followed by the loss of CO. libretexts.orgdocbrown.info

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Identity / Likely Loss |

| 288/290/292/294 | [M]⁺• (Isotopic Cluster) |

| 271/273/275/277 | [M - OH]⁺ |

| 253/255/257 | [M - Cl]⁺ |

| 243/245/247/249 | [M - COOH]⁺ |

| 190/192/194 | [M - SO₂Cl]⁺ |

Note: m/z values are based on the most abundant isotopes (³⁵Cl, ³²S) and will appear as clusters.

X-ray Crystallography and Solid-State Structural Elucidation

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometries, reaction energies, and spectroscopic parameters. For a molecule like 2,4-dichloro-5-chlorosulfonyl-benzoic acid, DFT can be employed to understand the high reactivity of its chlorosulfonyl group.

The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring, combined with the powerful electron-withdrawing capacity of the chlorosulfonyl group, significantly influences the electron density distribution across the molecule. DFT calculations can quantify this effect by mapping the electrostatic potential and identifying sites susceptible to nucleophilic attack. Such studies are crucial for predicting the regioselectivity in reactions involving this compound and for rationalizing its role as a key intermediate in the synthesis of various sulfonamides. Theoretical calculations of parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can further elucidate its kinetic stability and chemical reactivity.

Molecular Docking Simulations for Ligand-Enzyme Interactions

While this compound is primarily a reactive intermediate, its derivatives, synthesized by reacting the chlorosulfonyl group with various amines, have been the subject of significant molecular docking studies. These simulations aim to predict the binding orientation and affinity of a ligand (the derivative) within the active site of a target protein, providing insights into its potential biological activity.

Notably, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been investigated as potential antidiabetic agents through their interaction with carbohydrate-hydrolyzing enzymes. nih.gov In silico molecular docking studies of these compounds were performed against α-glucosidase and α-amylase. The results revealed that these derivatives interact with the active sites of the enzymes through a combination of hydrogen bonding and various pi-interactions. nih.gov For instance, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid), a direct derivative, was identified as a highly active inhibitor against both enzymes, a finding supported by the docking analysis. nih.gov

The docking simulations for these derivatives typically show key interactions involving the sulfamoyl group, the carboxylic acid moiety, and the substituted aromatic rings, which form critical hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.govresearchgate.net

Table 1: Summary of Molecular Docking Interactions for Derivatives of this compound

| Target Enzyme | Derivative Class | Key Interaction Types Observed | Interacting Residues (Examples) | Reference |

| α-Glucosidase | 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids | Hydrogen Bonding, Pi-Pi Interactions | Glu:276, His:348, Tyr:344 | nih.govresearchgate.net |

| α-Amylase | 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids | Hydrogen Bonding, Pi-Anion Interactions | Asp:349 | nih.govresearchgate.net |

Analysis of Noncovalent Interactions in Sulfonyl Halides

The crystal structure and molecular packing of sulfonyl halides and their derivatives are significantly influenced by a variety of noncovalent interactions (NCIs). mdpi.com For a molecule like this compound, these interactions play a crucial role in the stability of its solid state.

Key noncovalent interactions relevant to this class of compounds include:

Halogen Bonding: The chlorine atoms attached to the benzene ring and the sulfonyl group can act as electrophilic regions (σ-holes), allowing them to form attractive interactions with nucleophilic atoms like oxygen or nitrogen.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular dimers or chains in the crystal lattice.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability through delocalized electron interactions.

Other Weak Interactions: C-H···O, C-H···Cl, and Cl···O interactions are also commonly observed, collectively directing the three-dimensional architecture of the molecules in the solid state. rsc.org

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to identify and characterize these weak interactions, providing a detailed picture of the forces governing the supramolecular assembly. rsc.orgnih.gov

Table 2: Potential Noncovalent Interactions in this compound

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Potential Role |

| Hydrogen Bond | -COOH | -COOH, -SO₂Cl | Primary structural motif (e.g., dimer formation) |

| Halogen Bond | C-Cl, S-Cl | O=C, O=S, Cl | Crystal packing stabilization |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilizes layered structures |

| C-H···O/Cl | Aromatic C-H | O=C, O=S, Cl | Directional packing forces |

Prediction of Spectroscopic Parameters and Electronic Properties

Computational chemistry, particularly DFT, is a reliable tool for predicting spectroscopic parameters, which can be used to confirm the identity and purity of a synthesized compound. For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental spectra, help in the assignment of signals to specific atoms within the molecule.

FTIR Analysis: The vibrational frequencies corresponding to specific functional groups can be calculated. For this compound, strong stretching bands for the S=O bonds in the sulfonyl group (typically expected between 1180–1360 cm⁻¹) and the C=O bond of the carboxylic acid can be predicted and compared with experimental Fourier-transform infrared (FTIR) data.

Furthermore, DFT calculations can provide valuable data on electronic properties such as dipole moment, polarizability, and hyperpolarizability. These properties are essential for understanding the molecule's interaction with external electric fields and its potential applications in materials science.

Applications As Chemical Intermediates in Advanced Synthesis

Precursor for Pharmacologically Active Compounds

The transformation of 2,4-dichloro-5-chlorosulfonyl-benzoic acid into its corresponding sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid, is a common initial step. From this primary derivative, a multitude of compounds with potential therapeutic applications have been synthesized and investigated.

Derivatives of this compound have been synthesized and evaluated for their potential to manage postprandial hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. nih.gov A study involving the synthesis of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives demonstrated that these compounds possess significant inhibitory activity against both enzymes. nih.gov

The research highlighted that the nature of the substituent on the sulfamoyl nitrogen plays a crucial role in the inhibitory potential. For instance, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a particularly potent inhibitor, showing activity several times that of the standard drug, acarbose. nih.gov Molecular docking studies suggest that these derivatives interact effectively with the active sites of the enzymes through hydrogen bonding and various pi interactions. nih.gov

| Compound | Substituent (R) on Sulfamoyl Group | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|---|

| 3c | 2-Nitrophenyl | 1.52 ± 0.14 | 10.13 ± 0.92 |

| Acarbose (Standard) | - | 4.20 ± 0.11 | 39.48 ± 0.80 |

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. openaccesspub.org Building on this, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and shown to possess antibacterial properties. scispace.com In one study, a series of novel N-heteroaryl substituted 2,4-dichloro-5-sulfamoylbenzoic acids were created and screened for antimicrobial activity against various bacterial and fungal strains. scispace.com Notably, compound 5b was found to be the most potent against S. aureus, while compounds 5g and 5j showed significant activity against the fungus C. albicans. scispace.com

Furthermore, the direct derivative, 2,4-dichloro-5-sulfamoyl benzoic acid, has been isolated from the marine bacterium Streptomyces sp. VITBRK3 and demonstrated strong antagonistic activity against methicillin-resistant Staphylococcus aureus (MRSA). scholarsresearchlibrary.comijpsnonline.com This compound exhibited potent minimum inhibitory concentration (MIC₅₀) values against resistant staphylococcal strains, suggesting its potential as an anti-MRSA agent. scholarsresearchlibrary.com

While many benzoic acid and sulfonamide derivatives are known to possess anti-inflammatory properties, specific studies focusing on derivatives of this compound for this activity are less common in the reviewed literature. openaccesspub.orgontosight.ainih.gov However, the general biological activity profile of the parent structure suggests this as a potential area for further investigation. ontosight.ai

| Bacterial Strain | MIC₅₀ (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 4.0 ± 0.5 |

| Staphylococcus aureus (ATCC 25923) | 0.8 ± 0.14 |

One of the most well-established applications of this chemical intermediate is in the synthesis of diuretic agents. 2,4-dichloro-5-sulfamoylbenzoic acid, also known as lasamide, is the key intermediate in the industrial synthesis of furosemide (B1674285). acs.org Furosemide is a potent loop diuretic used clinically to treat edema and hypertension. The synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine (B118560). The structural features derived from the starting benzoic acid are essential for the diuretic action of the final drug molecule.

The utility of this compound extends beyond the aforementioned applications. Its derivative, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), serves as a precursor for a variety of experimental compounds with potential pharmaceutical uses. acs.org For example, a library of oxime ester derivatives of lasamide containing Schiff bases has been synthesized and tested for their ability to inhibit human carbonic anhydrases (hCAs). acs.org Certain derivatives showed selective inhibition of tumor-associated hCA isoforms IX and XII, which are promising targets in cancer therapy. acs.org This demonstrates the role of the compound as a starting point for developing structurally diverse and biologically active sulfonamide scaffolds.

Derivatization Agents for Analytical Methods

Chemical derivatization is a technique used to modify an analyte's structure to improve its detection and analysis, particularly in chromatography and mass spectrometry. nih.gov Reagents with specific functional groups can enhance ionization efficiency, improve chromatographic separation, and allow for more sensitive detection. ddtjournal.comsemanticscholar.org

Charge-switch derivatization is a strategy where a reagent is used to introduce a permanent charge onto a neutral or poorly ionizable analyte, significantly enhancing its signal in mass spectrometry. semanticscholar.orglongdom.org While isomers such as 3-(chlorosulfonyl)benzoic acid have been recently developed as novel charge-switch derivatization agents for the analysis of lipids in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a review of the scientific literature did not yield specific examples of this compound being used for this particular application. nih.govresearchgate.net

Application in Lipidomics and Biomarker Analysis

The highly reactive chlorosulfonyl group of this compound makes it a valuable intermediate in the synthesis of specialized reagents for advanced analytical applications, particularly in the fields of lipidomics and biomarker analysis. The core principle involves chemical derivatization, a process where an analyte is reacted with a reagent to modify its structure. This modification is designed to enhance the analyte's properties for analysis, typically by improving chromatographic separation, increasing ionization efficiency, and directing fragmentation patterns in mass spectrometry (MS). nih.govnih.gov

The utility of sulfonyl chloride-containing benzoic acids as derivatizing agents has been demonstrated in research, providing a strong basis for the application of this compound in this context. acs.org While specific studies on the 2,4-dichloro isomer are limited in public literature, extensive research on its close analogue, 3-(chlorosulfonyl)benzoic acid, provides a clear and directly applicable model for its use in lipid analysis. nih.govacs.org This research showcases a novel charge-switch derivatization method for the sensitive analysis of typically hard-to-detect nonpolar lipids. acs.org

Detailed Research Findings

Research by Holčapek et al. details a derivatization strategy using 3-(chlorosulfonyl)benzoic acid for the analysis of monoacylglycerols, diacylglycerols, free sterols, and tocopherols (B72186) via reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). nih.govacs.org The fundamental reaction involves the nucleophilic attack of the free hydroxyl groups present on the lipid molecules at the highly electrophilic sulfur atom of the chlorosulfonyl group, forming a stable sulfonic ester linkage. nih.gov This reaction is typically conducted in the presence of a base like pyridine (B92270), which neutralizes the hydrochloric acid formed during the reaction. nih.gov

A key innovation of this method is the "charge-switch" to the negative ion mode for mass spectrometry analysis. nih.govacs.org Many nonpolar lipids are naturally detected with higher sensitivity in the positive ion mode, but this can lead to significant in-source fragmentation and the formation of multiple adducts, complicating analysis and reducing sensitivity. acs.org By tagging the lipids with the sulfonic acid-containing reagent, the resulting derivatives are readily ionized in the negative ion mode. This switch results in higher stability of the analytes in the ion source, greater ionization efficiency, and the generation of specific, diagnostic fragment ions, which is highly advantageous for selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM). nih.govacs.org

The derivatization process was systematically optimized to achieve maximum yield. nih.govacs.org The table below summarizes the optimized reaction conditions established for 3-(chlorosulfonyl)benzoic acid, which serves as a validated starting point for its 2,4-dichloro analogue.

| Parameter | Optimized Condition | Rationale/Observation |

|---|---|---|

| Derivatization Reagent Concentration | 50 mg/mL in Acetonitrile | Provided the most reproducible and comparable reaction yields across different lipid classes. nih.gov |

| Base/Catalyst | Pyridine | Essential for neutralizing formed acid; reaction yield was minimal without it. nih.gov |

| Reaction Temperature | 60 °C | Ensured the reaction was completed in a shorter timeframe compared to room temperature. nih.govacs.org |

| Reaction Time | 40 minutes | Optimal time for the reaction to reach completion for various lipid classes at 60 °C. nih.govacs.org |

The stability of the resulting lipid derivatives is a critical factor for high-throughput analysis. Studies confirmed that the derivatives were stable for at least 10 hours at 4 °C (short-term) and for 5 days at -80 °C (long-term), demonstrating the robustness of the method for routine laboratory workflows. nih.gov This derivatization strategy, using a sulfonyl chloride benzoic acid reagent, underscores the potential of this compound as a precursor for developing powerful analytical tools for lipid biomarker discovery and validation. nih.govacs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The conventional synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid typically involves the chlorosulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid. guidechem.com While effective, this method presents challenges related to the harsh reaction conditions and the handling of corrosive reagents. Future research is expected to focus on creating more sustainable, efficient, and safer synthetic protocols.

Emerging research avenues include:

Green Chemistry Approaches: The development of synthetic methods that utilize less hazardous reagents and solvents is a primary goal. This could involve exploring solid-acid catalysts to replace chlorosulfonic acid or developing solvent-free reaction conditions to minimize environmental impact.

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes can offer significant advantages over traditional batch synthesis. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions like chlorosulfonation. google.com

Catalytic Methods: Investigation into novel catalysts could lead to more selective and efficient chlorosulfonation processes. This might include the use of metal-based or organocatalysts that can operate under milder conditions, reducing energy consumption and the formation of by-products. patsnap.com

| Methodology | Description | Potential Advantages |

|---|---|---|

| Conventional Batch Synthesis | Chlorosulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid. guidechem.com | Established and proven method. |

| Green Chemistry Routes | Use of solid-acid catalysts, alternative sulfonating agents, or solvent-free conditions. | Reduced environmental impact, increased safety. |

| Continuous Flow Chemistry | Reaction performed in a continuously flowing stream rather than a single batch. | Improved safety, higher yield, better process control. google.com |

| Novel Catalytic Methods | Development of new catalysts (e.g., metal-based) to facilitate the reaction under milder conditions. patsnap.com | Higher efficiency, reduced energy consumption, fewer by-products. |

Exploration of Undiscovered Reactivity Patterns

The high reactivity of the chlorosulfonyl (-SO₂Cl) group is a defining characteristic of this compound, readily reacting with nucleophiles to form sulfonamides or sulfonate esters. This reactivity is central to its use as an intermediate. However, the interplay between the three distinct functional groups on the benzene (B151609) ring—two chlorine atoms, a carboxylic acid, and the chlorosulfonyl group—suggests a rich chemistry that remains to be fully explored.

Future research could focus on:

Selective Functionalization: Developing reactions that can selectively target one of the chlorine atoms or the carboxylic acid group while leaving the highly reactive chlorosulfonyl group intact would open up new synthetic possibilities. This could involve transition-metal-catalyzed cross-coupling reactions under carefully controlled conditions.

Novel Cyclization Reactions: The strategic positioning of the carboxylic acid and chlorosulfonyl groups may allow for novel intramolecular cyclization reactions to form unique heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Ortho-Directed Chemistry: Investigating reactions directed by the existing functional groups to functionalize the remaining unsubstituted positions on the aromatic ring could lead to the synthesis of highly complex and polysubstituted aromatic compounds.

| Reactivity Type | Description | Status |

|---|---|---|

| Nucleophilic Substitution at Sulfonyl Chloride | Reaction of the -SO₂Cl group with amines, alcohols, etc., to form sulfonamides and sulfonate esters. | Well-Established |

| Reduction of Sulfonyl Chloride | Reduction to form the corresponding sulfonic acid or thiol derivatives. | Known |

| Metal-Catalyzed Cross-Coupling | Selective reaction at the C-Cl bonds to form new C-C or C-N bonds. | Largely Unexplored |

| Intramolecular Cyclization | Reaction involving both the carboxylic acid and sulfonyl chloride groups to form new heterocyclic rings. | Hypothetical/Unexplored |

Advanced Computational Studies for Structure-Activity Relationship Elucidation

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding synthetic efforts. For derivatives of this compound, in silico studies have already been used to predict drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as well as to perform molecular docking with biological targets like α-glucosidase and α-amylase. nih.govresearchgate.net

Future computational research can delve deeper by:

Quantum Mechanics (QM) Modeling: Using QM methods to accurately model the electronic structure of the molecule can provide insights into its reactivity, helping to predict the outcomes of unknown reactions and guide the development of novel synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study how derivatives of this compound interact with biological targets, such as enzymes or receptors, over time. This can reveal key binding interactions and conformational changes that are crucial for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and evaluating their biological activity, more sophisticated QSAR models can be developed. These models can identify the specific structural features that are most important for activity, enabling the rational design of more potent and selective compounds.

| Computational Method | Application | Research Goal |

|---|---|---|

| Molecular Docking | Predicting the binding orientation of a molecule to a biological target. nih.gov | Identify potential biological targets and key binding interactions. |

| ADMET Prediction | In silico estimation of a compound's pharmacokinetic and toxicity profile. researchgate.net | Prioritize compounds with favorable drug-like properties for synthesis. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Understand the stability of ligand-protein complexes and binding pathways. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Design new derivatives with enhanced potency and selectivity. |

Diversification of Applications

Currently, this compound is primarily valued as an intermediate in the synthesis of pharmaceuticals, such as diuretics (like furosemide) and antidiabetic agents, as well as certain herbicides. ontosight.aiguidechem.com The unique combination of functional groups, however, suggests that its potential applications could be much broader.

Emerging areas for application include:

Materials Science: The reactive chlorosulfonyl group can be used to covalently attach the molecule to surfaces or incorporate it into polymers. This could be exploited to create functional materials with tailored properties, such as specialty coatings, ion-exchange resins, or functionalized nanoparticles.

Chemical Biology: Due to its high reactivity, the compound could be developed into a chemical probe. By reacting with specific nucleophilic residues in proteins, it could be used to identify and study the function of novel biological targets.

Expanded Therapeutic Areas: Research has shown that derivatives can act as inhibitors of human carbonic anhydrase, which are targets for anticancer therapies. unibs.it Further derivatization and screening could uncover activity in other therapeutic areas, such as antiviral, antibacterial, or anti-inflammatory applications. researchgate.net

| Application Area | Specific Use | Status |

|---|---|---|

| Pharmaceuticals | Intermediate for diuretics (e.g., Furosemide). | Current |

| Scaffold for carbonic anhydrase inhibitors (anticancer). unibs.it | Emerging | |

| Agrochemicals | Intermediate for herbicides. cymitquimica.com | Current |

| Materials Science | Monomer for specialty polymers or surface functionalization agent. | Potential |

| Chemical Biology | Covalent chemical probe for protein labeling and target identification. | Potential |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govmednexus.org These technologies can analyze vast datasets to identify patterns and make predictions far more quickly than human researchers. researchgate.net For this compound, AI and ML offer exciting new possibilities.

Future directions include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch. nih.gov By providing the model with the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold and a set of desired properties (e.g., high affinity for a specific target, low predicted toxicity), these algorithms can generate innovative structures for synthesis and testing. crimsonpublishers.com

Synthesis Prediction: Retrosynthesis AI tools can propose viable synthetic routes for novel derivatives. These programs can help chemists identify the most efficient and cost-effective ways to create target molecules, accelerating the research and development process.

Property Prediction: ML models can be trained to predict a wide range of properties, from biological activity and toxicity to physicochemical characteristics like solubility. crimsonpublishers.com This allows for the rapid virtual screening of thousands of potential derivatives, ensuring that laboratory resources are focused on the most promising candidates.

| AI/ML Technique | Specific Application | Potential Impact |

|---|---|---|

| Generative Models | Designing novel derivatives with optimized properties. nih.gov | Accelerates the discovery of new lead compounds. |

| Retrosynthesis Algorithms | Predicting optimal synthetic pathways for new molecules. | Reduces time and cost of chemical synthesis. |

| Predictive Modeling | Screening virtual libraries for activity, toxicity, and ADMET properties. nih.gov | Increases the success rate of drug candidates by filtering out poor candidates early. |

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-5-chlorosulfonyl-benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves chlorosulfonation of precursor benzoic acid derivatives. For example, chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) achieves sulfonyl chloride formation . Alternative routes may employ sodium hypochlorite in aqueous conditions for stepwise functionalization . Key factors affecting yield include stoichiometric ratios of chlorinating agents, reaction time (e.g., reflux for 3 hours), and purification via recrystallization in ethanol/water mixtures .

Q. How should this compound be stored to maintain stability, and what solvents are suitable for experimental preparations?

- Methodological Answer : Store at -20°C under argon to prevent hydrolysis of the chlorosulfonyl group . For solubility, use dry acetonitrile (ACN) or methanol (MeOH) for stock solutions. Avoid aqueous buffers unless stabilized at pH >7, as acidic conditions may degrade the compound. Always prepare fresh working solutions to minimize degradation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and isotope-labeled internal standards (e.g., deuterated analogs) for quantification . Confirm structure via ¹H/¹³C NMR (chlorosulfonyl protons appear at δ 8.1–8.3 ppm) and FT-IR (S=O stretching at 1360–1180 cm⁻¹) . Purity should exceed 95% by elemental analysis .

Advanced Research Questions

Q. How can conflicting data in published synthesis protocols be reconciled during scale-up?

- Methodological Answer : Discrepancies in yields often stem from differences in chlorinating agents (e.g., Cl₂ gas vs. NaOCl). To resolve this, perform Design of Experiments (DoE) to optimize variables like temperature, catalyst loading (e.g., FeCl₃), and solvent polarity. Compare intermediates via LC-MS to identify side products (e.g., over-chlorinated derivatives) . Scale-up trials should include in-line monitoring to track reaction progression .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

- Methodological Answer : The chlorosulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution. In nucleophilic reactions (e.g., with amines), the sulfonyl chloride undergoes SN2 displacement , forming sulfonamides. Kinetic studies using stopped-flow spectroscopy reveal rate constants dependent on nucleophile strength (e.g., primary amines > secondary amines) . Computational modeling (DFT) can predict regioselectivity in polyhalogenated systems .

Q. What strategies mitigate cytotoxicity in cell-based assays involving this compound?

- Methodological Answer : Pre-screen cytotoxicity using MTT assays at concentrations ≤10 µM. If toxicity is observed, modify the chlorosulfonyl group via prodrug strategies (e.g., esterification) to reduce membrane permeability. Include isotope-labeled internal standards (e.g., ¹³C analogs) to distinguish compound-specific effects from matrix interference . For in vivo studies, use SPE columns (e.g., polystyrene divinylbenzene) to isolate metabolites and minimize false positives .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be addressed?

- Methodological Answer : Variations (e.g., 204–209°C vs. 210–215°C) arise from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to confirm thermal behavior. Recrystallize from toluene/ethanol mixtures (1:3 v/v) to isolate the stable polymorph . Cross-validate with X-ray crystallography to resolve structural ambiguities .

Key Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.